N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a morpholinoethyl group, and a dimethoxybenzenesulfonamide group, which collectively contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions including esterification, sulfonation, and amination. The key steps include:
Esterification: The benzo[d][1,3]dioxole derivative is synthesized by reacting the corresponding phenol with an appropriate esterifying agent.
Sulfonation: The esterified product undergoes sulfonation using reagents such as chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the cell cycle and inhibiting key signaling pathways involved in cell proliferation.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits microbial growth through its interaction with essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds such as 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles share structural similarities and exhibit comparable biological activities.
Morpholinoethyl Derivatives: These compounds, like morpholinoethyl benzenesulfonamides, also demonstrate similar pharmacological properties.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to act as a COX inhibitor, anticancer agent, and antimicrobial compound makes it a versatile molecule with significant potential in various fields of research and industry .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S/c1-26-16-4-6-19(27-2)21(12-16)31(24,25)22-13-17(23-7-9-28-10-8-23)15-3-5-18-20(11-15)30-14-29-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBVLTFLTBLWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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